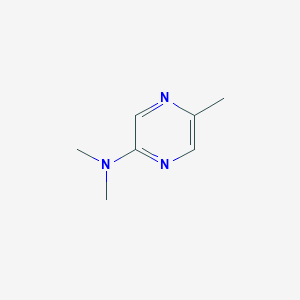
N,N,5-trimethylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,5-trimethylpyrazin-2-amine is an organic compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes three methyl groups and an amine group attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-trimethylpyrazin-2-amine typically involves the reaction of 2,3-butanedione with 1,2-diaminopropane. The reaction conditions include the use of anhydrous ethyl alcohol as a solvent and a condensation reaction temperature of -5°C . The process involves the formation of intermediate compounds, which are then converted to the final product through further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of catalysts such as Raney nickel and controlled reaction conditions ensures high yield and purity of the compound. The process is optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,5-trimethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methyl groups and amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions include pyrazine oxides, amine derivatives, and substituted pyrazines. These products have diverse applications in different fields.
Scientific Research Applications
N,N,5-trimethylpyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of N,N,5-trimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N,5-trimethylpyrazin-2-amine include:
- 2,3,5-trimethylpyrazine
- 2,3,6-trimethylpyrazine
- 5-methylpyrazin-2-amine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N,N,5-trimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-6-4-9-7(5-8-6)10(2)3/h4-5H,1-3H3 |
InChI Key |
TVSOATCATAKLER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















